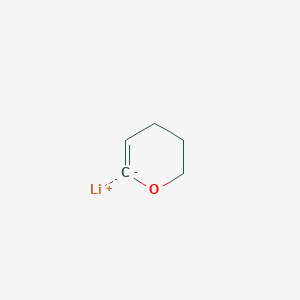
Lithium, (3,4-dihydro-2H-pyran-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, (3,4-dihydro-2H-pyran-6-yl)- is a chemical compound that features a lithium atom bonded to a 3,4-dihydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-pyran typically involves the cyclization of 5-hydroxy-1-pentene in the presence of an acid catalyst. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the pyran ring .
Industrial Production Methods
In industrial settings, the production of 3,4-dihydro-2H-pyran can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as ion-exchange resins, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2H-pyran-2-one derivatives.
Reduction: Reduction reactions can convert the pyran ring into tetrahydropyran.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2H-pyran-2-one derivatives.
Reduction: Tetrahydropyran.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3,4-Dihydro-2H-pyran is widely used as a protecting group for alcohols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis .
Biology
In biological research, derivatives of 3,4-dihydro-2H-pyran are studied for their potential as enzyme inhibitors and bioactive molecules. These compounds can interact with biological targets and modulate their activity .
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, including antiviral and anticancer properties. Research is ongoing to develop new drugs based on the pyran scaffold .
Industry
In the polymer industry, 3,4-dihydro-2H-pyran is used as a monomer for the synthesis of various polymers. It is also employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-pyran and its derivatives involves their interaction with specific molecular targets. For example, as enzyme inhibitors, these compounds can bind to the active site of enzymes, blocking their activity. The pyran ring structure allows for versatile interactions with different biological molecules, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran: Another dihydropyran isomer with different reactivity and applications.
Tetrahydropyran: A fully saturated pyran ring with distinct chemical properties.
2H-Pyran-2,6(3H)-dione: A pyran derivative with a different functional group arrangement
Uniqueness
The combination of the pyran ring and lithium opens up new avenues for research and development in various scientific fields .
Properties
CAS No. |
72081-15-3 |
|---|---|
Molecular Formula |
C5H7LiO |
Molecular Weight |
90.1 g/mol |
IUPAC Name |
lithium;2,3,4,6-tetrahydropyran-6-ide |
InChI |
InChI=1S/C5H7O.Li/c1-2-4-6-5-3-1;/h2H,1,3,5H2;/q-1;+1 |
InChI Key |
COFDSCXSDIYSGS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1CC=[C-]OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


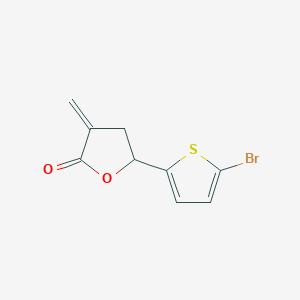
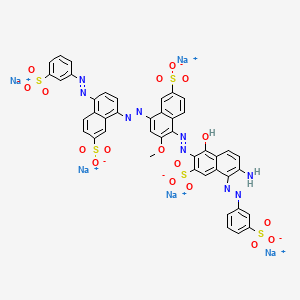
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
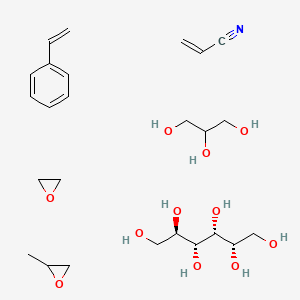

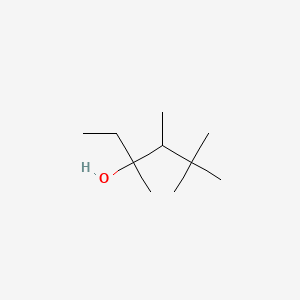
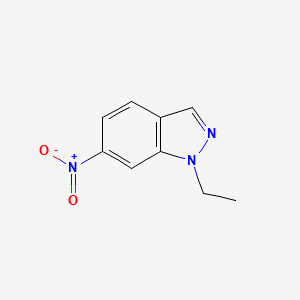
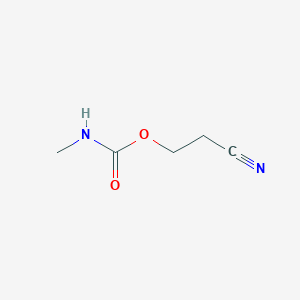
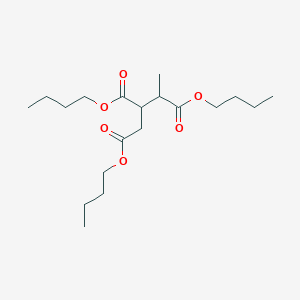
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14475835.png)
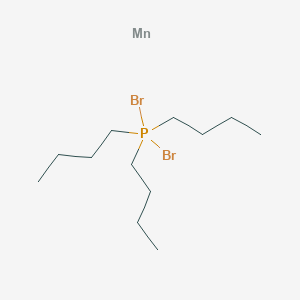
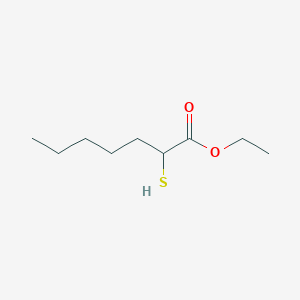

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
